REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=[O:9])[CH:3]=1.FC(F)(F)C(O)=O.NC1C(C2C=CC(CC(N)=O)=CC=2)=C(OC2C=CC(NC(NC(=O)CC3C=CC(F)=CC=3)=O)=CC=2F)C=CN=1.[NH2:57][C:58]1[CH:63]=[C:62]([F:64])[C:61]([OH:65])=[C:60]([F:66])[CH:59]=1>>[NH2:57][C:58]1[CH:63]=[C:62]([F:64])[C:61]([O:65][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH2:10])=[O:9])[CH:3]=2)=[C:60]([F:66])[CH:59]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)N
|
Name
|
Compound C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.NC1=NC=CC(=C1C1=CC=C(C=C1)CC(=O)N)OC1=C(C=C(C=C1)NC(=O)NC(CC1=CC=C(C=C1)F)=O)F
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)F)O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |